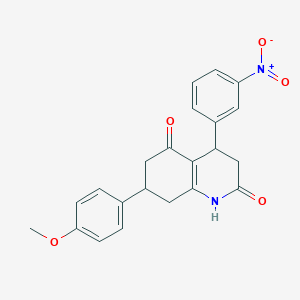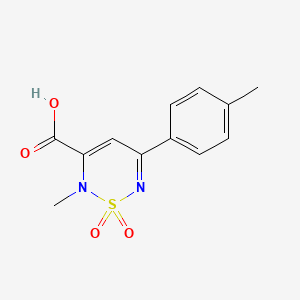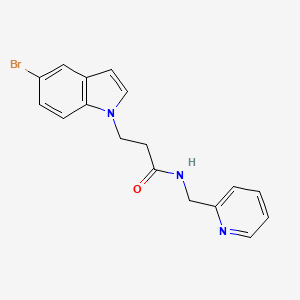
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Descripción general
Descripción
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods, and it has shown promising results in various biological and physiological applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of cancer cell growth and proliferation. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has also been found to have anti-inflammatory properties, leading to a reduction in inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide in scientific research. One potential application is in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide may also have potential in the treatment of various cancers, and further research is needed to explore its efficacy in this area. Additionally, 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide may have potential in the development of new drugs for various diseases, and its unique properties make it a promising candidate for further study.
Conclusion:
In conclusion, 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, or 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, is a chemical compound that has shown promising results in various scientific research applications. Its unique properties make it a promising candidate for further study, and it may have potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth and proliferation of cancer cells. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-bromo-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-11(7-13-15(8)2)14-18(16,17)10-5-3-9(12)4-6-10/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFYUOOEIFTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4856350.png)
![3-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4856352.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-cyanophenyl)acetamide](/img/structure/B4856365.png)


![({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid](/img/structure/B4856404.png)
![N-2-adamantyl-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4856417.png)
![3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4856426.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)

